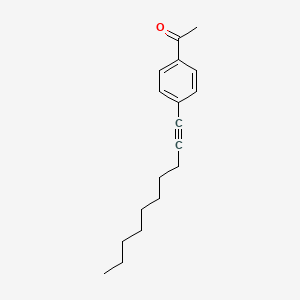

1-(4-(Dec-1-ynyl)phenyl)ethanone

Cat. No. B8467019

M. Wt: 256.4 g/mol

InChI Key: KQXHXEWBSFNDDV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08431698B2

Procedure details

Glyoxal synthesis step 1 is shown in FIG. 12. In a 100 mL Schlenk tube containing 46% Pd—C aerogel (110 mg, 0.47 mmol) were placed Cul (190 mg, 1 mmol), Ph3P (250 mg, 1 mmol), 4-iodoacetophenone (0.79 mmol), i-Pr2NH (0.17 mL, 1.2 mmol), deca-1-yne (8 mmol), and previously degassed dimethylformamide (DMF) (0.5 mL) under argon. This was magnetically stirred at 100° C. for a 16-h period. After cooling, the solution was removed and the catalyst was washed with DMF (3×3 mL) and recovered. The combined organic extracts were diluted in Et2O (100 mL), washed with brine (3×30 mL), dried (annh. MgSO4), and evaporated at reduced pressure. The residue (a yellow oil) was purified by preparative high pressure column chromatography (silica gel, n-hexane-EtOAc, 99.5:0.5) to give the product, 1-(4-(dec-1-ynyl)phenyl)ethanone as a yellow oil; yield: 96% 1H NMR (CDCl3): d=7.87 d,(2 H), 7.53 (d, 2 H), 2.55 (s, 3 H), 2.03 (2 H), 1.46 (2 H), 1.31 (m, 10 H), 0.86 (3 H) 13C NMR (CDCl3): d=CH3,14.0; CH2 22.6; CH2 31.5,; CH2 29.3; CH2 28.7; CH2 28.4; CH2 28.7; CH2 18.7; C (alkyne) 100.1; C (alkyne) 78.5; CH3 29.3; C (carbonyl) 199.8; C 136.4; CH 128.4; CH 132.2; C 127.1; CH 132.2; CH 128.4

[Compound]

Name

16-h

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C(C=O)=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH3:24][C:25]([C:27]1[CH:32]=[CH:31][C:30](I)=[CH:29][CH:28]=1)=[O:26].N(C(C)C)C(C)C.[CH:41]#[C:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50]>[Pd].CN(C)C=O>[C:41]([C:30]1[CH:31]=[CH:32][C:27]([C:25](=[O:26])[CH3:24])=[CH:28][CH:29]=1)#[C:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

250 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

|

Step Three

|

Name

|

|

|

Quantity

|

0.79 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C1=CC=C(C=C1)I

|

Step Four

|

Name

|

|

|

Quantity

|

0.17 mL

|

|

Type

|

reactant

|

|

Smiles

|

N(C(C)C)C(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

8 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C#CCCCCCCCC

|

Step Six

[Compound]

|

Name

|

16-h

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Eight

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

the catalyst was washed with DMF (3×3 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recovered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The combined organic extracts were diluted in Et2O (100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine (3×30 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (annh. MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue (a yellow oil) was purified by preparative high pressure column chromatography (silica gel, n-hexane-EtOAc, 99.5:0.5)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#CCCCCCCCC)C1=CC=C(C=C1)C(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |